
beta-4-Aminobenzoyloxy-beta-phenylethyl dimethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-4-Aminobenzoyloxy-beta-phenylethyl dimethylamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminobenzoyloxy group attached to a phenylethyl dimethylamine backbone. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-4-Aminobenzoyloxy-beta-phenylethyl dimethylamine typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzoic acid with phenylethyl dimethylamine under specific conditions. The process often requires the use of catalysts and solvents to facilitate the reaction and achieve high yields. For instance, the use of iron (II) acetylacetonate as a catalyst has been suggested for similar reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process might include continuous flow reactors and automated systems to maintain consistent quality and yield. The choice of solvents, catalysts, and reaction parameters is crucial to scale up the production while minimizing waste and by-products.
化学反应分析
Types of Reactions
Beta-4-Aminobenzoyloxy-beta-phenylethyl dimethylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Iron (II) acetylacetonate, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
Beta-4-Aminobenzoyloxy-beta-phenylethyl dimethylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs and treatments.
作用机制
The mechanism by which beta-4-Aminobenzoyloxy-beta-phenylethyl dimethylamine exerts its effects involves interactions with specific molecular targets and pathways. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it might interact with neurotransmitter receptors or enzymes involved in metabolic pathways .
相似化合物的比较
Similar Compounds
Phenylethylamine: A simpler structure with similar biological activity.
Beta-phenylethylamine derivatives: Compounds with variations in the functional groups attached to the phenylethylamine backbone.
Uniqueness
Beta-4-Aminobenzoyloxy-beta-phenylethyl dimethylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and properties make it a valuable tool for studies in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and applications can help unlock new possibilities for its use and development.
属性
CAS 编号 |
67031-48-5 |
|---|---|
分子式 |
C17H20N2O2 |
分子量 |
284.35 g/mol |
IUPAC 名称 |
[2-(dimethylamino)-1-phenylethyl] 4-aminobenzoate |
InChI |
InChI=1S/C17H20N2O2/c1-19(2)12-16(13-6-4-3-5-7-13)21-17(20)14-8-10-15(18)11-9-14/h3-11,16H,12,18H2,1-2H3 |
InChI 键 |
CEKOPAVBIKRJKH-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC(C1=CC=CC=C1)OC(=O)C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]-](/img/structure/B13802195.png)
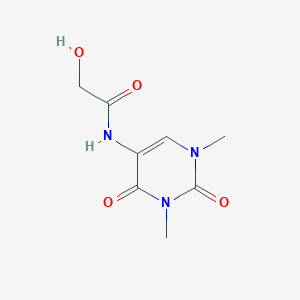
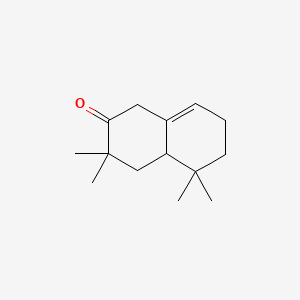
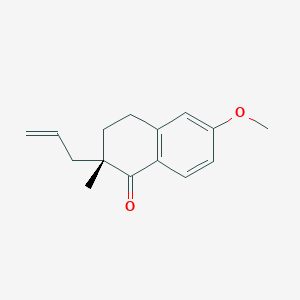
![Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.l]nonane](/img/structure/B13802220.png)
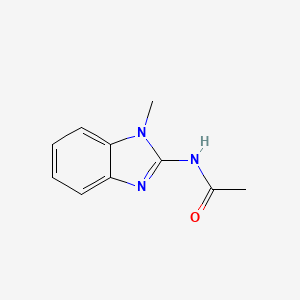
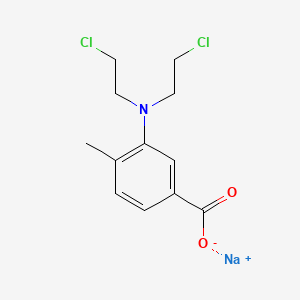
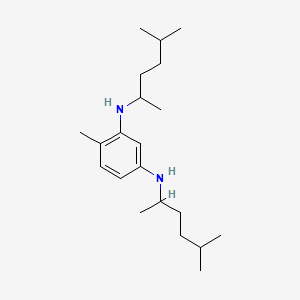
![N-[3-[(E)-(hydroxyhydrazinylidene)methyl]thiophen-2-yl]acetamide](/img/structure/B13802250.png)
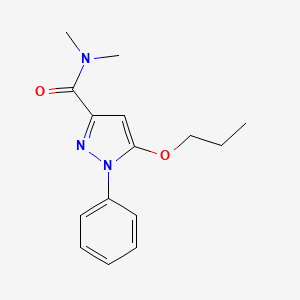
![dipotassium;(2R,3S,4R,5R)-4-hydroxy-5-[5-[hydroxy(phosphonooxy)phosphoryl]oxy-2,4-dioxopyrimidin-1-yl]-2-(oxidomethyl)oxolan-3-olate;trihydrate](/img/structure/B13802268.png)

